(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that features both a morpholine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of morpholine derivatives with trifluoromethyl-substituted benzaldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its targets within cells.
Comparison with Similar Compounds
Similar Compounds
- (3-(Hydroxymethyl)morpholino)(2-chlorophenyl)methanone
- (3-(Hydroxymethyl)morpholino)(2-methylphenyl)methanone
- (3-(Hydroxymethyl)morpholino)(2-nitrophenyl)methanone
Uniqueness
(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate or biochemical tool.
Properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEFUJIAPVFKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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